molecular formula C20H16N4O2S B4390715 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B4390715
M. Wt: 376.4 g/mol
InChI Key: TYUBGDVPBWWGJS-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole and quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Quinazoline Ring: This involves the condensation of anthranilic acid derivatives with suitable reagents.

    Coupling of Thiazole and Quinazoline Rings: The final step involves the coupling of the two heterocyclic rings through an acetamide linkage, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.

    Quinazoline Derivatives: Compounds like 4-aminoquinazoline and 2-methylquinazoline.

Uniqueness

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its combined thiazole and quinazoline structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-18(14-7-3-2-4-8-14)23-20(27-13)22-17(25)11-24-12-21-16-10-6-5-9-15(16)19(24)26/h2-10,12H,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUBGDVPBWWGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

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